molecular formula C8H10ClF2N3 B11780038 5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine

5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine

Cat. No.: B11780038
M. Wt: 221.63 g/mol
InChI Key: NMZVELGFAIRNQL-UHFFFAOYSA-N
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Description

5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine is a pyrimidine derivative characterized by a chloro group at position 5, a difluoromethyl group at position 6, and an isopropylamine substituent at position 2. This compound has garnered attention in agrochemical research due to its potent fungicidal activity. Synthesized via nucleophilic substitution and fluorination strategies, its structure-activity relationships (SAR) have been extensively studied, particularly in the context of crop protection against fungal pathogens like corn rust (EC50 = 0.60 mg/L) . The difluoromethyl group enhances metabolic stability and bioavailability, while the isopropyl substituent optimizes lipophilicity for effective membrane penetration .

Properties

Molecular Formula

C8H10ClF2N3

Molecular Weight

221.63 g/mol

IUPAC Name

5-chloro-6-(difluoromethyl)-N-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C8H10ClF2N3/c1-4(2)14-8-5(9)6(7(10)11)12-3-13-8/h3-4,7H,1-2H3,(H,12,13,14)

InChI Key

NMZVELGFAIRNQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=NC(=C1Cl)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not typically disclosed in public literature.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the pyrimidine ring.

Scientific Research Applications

5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine involves its interaction with specific molecular targets. This mode of action is different from other commercial fungicides, making it a valuable tool in managing resistance .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their properties:

Compound Name Substituents Biological Activity/EC50 Key Properties Reference
5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine Cl, difluoromethyl, isopropyl Fungicidal (EC50 = 0.60 mg/L, corn rust) High activity, SAR studied
T33 [(S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine] Cl, difluoromethyl, trifluoromethylpyridinyl Fungicidal (EC50 = 0.60 mg/L, corn rust) Enhanced activity via trifluoromethyl
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine Fluoroanilino, methyl, phenyl Antibacterial/antifungal Intramolecular H-bond, crystal packing
5-chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Chloro, methyl, phenethyl, pyridinyl Methionine aminopeptidase inhibition Targets human enzymes
6-chloro-N-(4-fluorobenzyl)pyrimidin-4-amine Cl, fluorobenzyl Not reported Structural analog, distinct substituents

Physicochemical and Structural Properties

  • Fluorine Effects: The difluoromethyl group in the target compound improves metabolic stability and bioavailability by reducing amine basicity (p<i>K</i>a modulation) and enhancing hydrophobic interactions .
  • Crystal Packing : ’s compound exhibits weak C–H⋯F and π–π interactions, which stabilize its crystal lattice but may limit solubility. The target compound’s isopropyl group likely enhances lipophilicity, favoring membrane permeability in agricultural settings .

Biological Activity

5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C8H9ClF2N4C_8H_9ClF_2N_4 and a molecular weight of 232.64 g/mol, features a chlorine atom and a difluoromethyl group on the pyrimidine ring, along with an isopropyl group attached to the nitrogen atom. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals.

The unique structure of 5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The difluoromethyl group can engage in nucleophilic addition reactions, while the chlorine atom can be substituted under specific conditions, which may influence its biological interactions.

Biological Activity

The specific biological activity of 5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine has not been extensively documented; however, similar pyrimidine derivatives have shown significant pharmacological properties. These compounds are often investigated for their roles as:

  • Antiviral agents
  • Anticancer drugs
  • Antimicrobial agents

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors. Interaction studies focusing on binding affinities and inhibitory effects are essential for understanding the pharmacodynamics of this compound.

Comparative Analysis

To provide context for its potential biological activity, a comparison with structurally similar compounds is presented below:

Compound NameCAS NumberSimilarity IndexKey Differences
6-Chloro-N-methylpyrimidin-4-amine65766-32-70.78Contains a methyl group instead of isopropyl
4-Amino-6-chloropyrimidine-5-carbonitrile60025-09-40.86Features a carbonitrile instead of difluoromethyl
6-Chloro-2,5-dimethylpyrimidin-4-amine18260-92-90.89Contains dimethyl groups instead of difluoromethyl
6-Chloro-N-methylpyrimidin-4-amines5305-59-90.84Methyl substitution on nitrogen
4-Chloro-6-methyl-5-nitropyrimidin-2-amines252188Not listedContains nitro group instead of difluoromethyl

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